molecular formula C43H83NO8S B13388184 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate

Cat. No.: B13388184
M. Wt: 774.2 g/mol
InChI Key: RSMRWWHFJMENJH-UHFFFAOYSA-M
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Description

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is a synthetic phospholipid compound commonly used in scientific research. It is known for its role in the formation of liposomes and its applications in drug delivery systems. The compound is characterized by its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate involves the esterification of glycerol with octadec-9-enoic acid, followed by the quaternization of the resulting diester with trimethylamine. The final product is obtained by reacting the quaternized compound with methyl sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted quaternary ammonium compounds .

Scientific Research Applications

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA. This interaction facilitates the formation of lipoplexes, which can be used for gene delivery. The molecular targets include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-3-trimethylammonium-propane (chloride salt): Similar in structure but with chloride as the counterion.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid used in liposome formation.

    1,2-Dioleoyl-3-dimethylammonium-propane: A derivative with dimethylammonium instead of trimethylammonium.

Uniqueness

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is unique due to its specific combination of octadec-9-enoyloxy groups and trimethylammonium functionality, which provides distinct physicochemical properties and biological activity. Its methyl sulfate counterion also contributes to its unique solubility and reactivity characteristics .

Properties

Molecular Formula

C43H83NO8S

Molecular Weight

774.2 g/mol

IUPAC Name

2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

RSMRWWHFJMENJH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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